Tris(2-biphenylyl) phosphate

Vue d'ensemble

Description

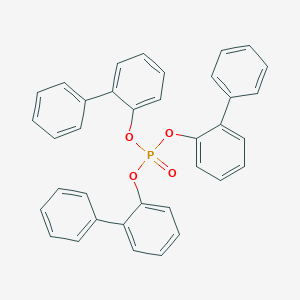

Tris(2-biphenylyl) phosphate is an organic phosphate ester compound with the chemical formula C36H27O4P. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. This compound is known for its high thermal stability, resistance to decomposition under high temperatures, and excellent weather resistance. It also exhibits good chemical corrosion resistance and electrical insulation properties .

Méthodes De Préparation

Tris(2-biphenylyl) phosphate is typically synthesized by reacting 2-bromobiphenyl with triphenyl phosphate under alkaline conditions. The reaction involves the substitution of the ester group in triphenyl phosphate with 2-bromobiphenyl, facilitated by a catalyst . The general reaction scheme is as follows:

Triphenyl phosphate+32-bromobiphenyl→Tris(2-biphenylyl) phosphate+3Bromobenzene

Analyse Des Réactions Chimiques

Tris(2-biphenylyl) phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can be reduced to form different phosphorous-containing compounds.

Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Flame Retardancy

TBPP is extensively studied for its flame-retardant properties. It is often used in:

- Polymer formulations : Enhancing the fire resistance of polymers like polyurethanes and polyvinyl chloride (PVC).

- Textiles : Applied to fabrics to meet stringent fire safety standards in commercial and residential settings.

Toxicological Studies

Research has focused on the potential health effects of TBPP exposure, particularly concerning neurotoxicity and endocrine disruption. Studies indicate that while TBPP is less toxic than some traditional brominated flame retardants, there are concerns regarding its environmental persistence and bioaccumulation.

Environmental Impact

TBPP, like other OPFRs, can leach into the environment from treated products. Its presence has been detected in indoor dust and aquatic systems, raising concerns about human exposure and ecological risks. The compound's degradation products may also pose additional environmental hazards.

Regulatory Considerations

Given the increasing scrutiny on chemical safety, TBPP is subject to various regulatory assessments:

- EPA Evaluations : The Environmental Protection Agency (EPA) has initiated risk evaluations for OPFRs, including TBPP, focusing on their environmental fate and potential health risks.

- International Guidelines : Organizations such as the World Health Organization (WHO) provide guidelines on the safe use of flame retardants, emphasizing the need for comprehensive risk assessments.

Industrial Applications

A notable case study involves TBPP's use in automotive applications. Research demonstrated that incorporating TBPP into automotive materials significantly improved fire resistance without affecting mechanical integrity, making it a preferred choice for manufacturers aiming to comply with safety regulations.

Consumer Products

In consumer electronics, TBPP has been used as a flame retardant in circuit boards and casings. Studies have shown that products treated with TBPP exhibit enhanced fire safety performance during thermal testing compared to untreated counterparts.

Comparative Analysis of Flame Retardants

The following table summarizes key characteristics of TBPP compared to other common flame retardants:

| Property | Tris(2-biphenylyl) Phosphate | Tris(1,3-dichloro-2-propyl) Phosphate | Tris(2-chloroethyl) Phosphate |

|---|---|---|---|

| Chemical Structure | C27H27O4P | C9H12Cl3O4P | C6H12Cl3O4P |

| Flame Retardant Efficiency | High | Moderate | High |

| Toxicity Level | Low | Moderate | Moderate |

| Environmental Persistence | Moderate | High | Low |

Mécanisme D'action

The mechanism by which tris(2-biphenylyl) phosphate exerts its effects is primarily through its thermal stability and resistance to decomposition. When used as a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. The molecular targets and pathways involved in its action are related to its ability to withstand high temperatures and resist chemical degradation .

Comparaison Avec Des Composés Similaires

Tris(2-biphenylyl) phosphate can be compared with other similar compounds such as:

Triphenyl phosphate: Another phosphate ester used as a flame retardant, but with lower thermal stability compared to this compound.

Tris(2-chloroethyl) phosphate: A flame retardant with different chemical properties and applications.

Tris(1,3-dichloro-2-propyl) phosphate: Known for its use in various industrial applications as a flame retardant.

The uniqueness of this compound lies in its high thermal stability, resistance to decomposition, and excellent weather resistance, making it particularly suitable for applications requiring long-term durability under harsh conditions .

Activité Biologique

Tris(2-biphenylyl) phosphate (TBPP), a flame retardant and organophosphate compound, has garnered attention for its biological activity, particularly in terms of toxicity and potential endocrine-disrupting effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of TBPP's biological activity.

- Molecular Formula : CHOP

- Molecular Weight : 570.57 g/mol

- CAS Number : 67233-53-8

Mechanisms of Biological Activity

TBPP's biological activity is primarily linked to its interactions with various biological pathways and its potential toxicological effects. Key areas of interest include:

Toxicological Studies

Several studies have assessed the toxicological profile of TBPP, focusing on its effects on aquatic organisms and mammals.

Aquatic Toxicity

A significant body of research has focused on the impact of TBPP on aquatic life. For example, a study found that TBPP exposure can lead to developmental abnormalities in fish embryos, including delayed hatching and morphological deformities. The study highlighted the need for further investigation into the mechanisms behind these effects .

Mammalian Toxicity

In mammalian models, TBPP has been linked to several adverse effects:

- Reproductive Effects : In rodent studies, exposure to organophosphate compounds similar to TBPP has resulted in decreased fertility rates and altered hormone levels. Although direct studies on TBPP are scarce, the structural similarities suggest potential for similar outcomes .

- Developmental Toxicity : A study involving chicken embryos indicated that exposure to related organophosphates resulted in significant developmental delays and morphological changes . This raises concerns about the potential impacts of TBPP on vertebrate development.

Case Studies

-

Case Study on Fish Embryos :

- Objective : To assess the impact of TBPP on fish embryonic development.

- Findings : Exposure resulted in significant delays in hatching and increased mortality rates among embryos.

- : The study underscores the potential ecological risks associated with TBPP contamination in aquatic environments.

-

Rodent Model Study :

- Objective : To evaluate reproductive toxicity in female rats exposed to organophosphates.

- Findings : Significant reductions in litter size and increased incidences of developmental abnormalities were noted.

- : While not directly involving TBPP, these findings suggest a need for targeted research into its reproductive effects.

Summary of Toxicological Effects

Propriétés

IUPAC Name |

tris(2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEHNBQLHFJCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927491 | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-28-5 | |

| Record name | [1,1′-Biphenyl]-2-ol, 2,2′,2′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-ol, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-biphenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.